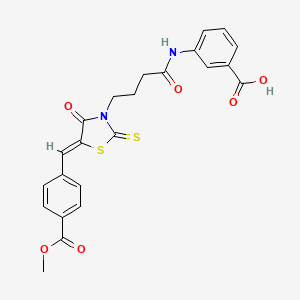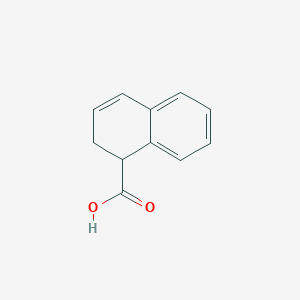
5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The 3,4-difluorophenyl group is a common motif in medicinal chemistry, known for its ability to form stable interactions in biological systems .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve complex organic synthesis strategies. For example, the Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For a similar compound, 3,4-Difluorophenylacetic acid, the melting point is reported to be 46-50 °C, and it is described as a beige crystalline solid .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The research on similar compounds, including various pyrrole and pyrrole-2-carboxylic acid derivatives, has led to significant advancements in chemical synthesis techniques and the exploration of their potential biological activities. For example, the development of novel synthetic methodologies for highly functionalised pyrrole derivatives showcases the utility of these compounds in constructing complex molecular architectures with potential pharmacological applications (Meninno, Carratù, Overgaard, & Lattanzi, 2021). Additionally, structural and spectral studies on pyrazole-4-carboxylic acid derivatives highlight the importance of these compounds in understanding the relationship between molecular structure and biological activity (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Biological Activity Exploration
Research has been conducted on various pyrrole derivatives to assess their potential as therapeutic agents. Studies on compounds structurally related to 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid have identified several with promising analgesic, anti-inflammatory, and antimicrobial activities. For instance, the exploration of pyrrolopyridine analogs and their antibacterial activities highlights the potential for these compounds in developing new therapeutic agents (Toja, Kettenring, Goldstein, & Tarzia, 1986). Furthermore, the synthesis and evaluation of pyrrole-based hydrazide-hydrazones as potential antioxidant agents indicate the broad spectrum of biological activities that pyrrole derivatives can exhibit (Mateev, Georgieva, & Zlatkov, 2022).
Advanced Materials and Molecular Engineering
The versatility of pyrrole derivatives extends beyond pharmaceutical applications to materials science and molecular engineering. The design and synthesis of novel compounds, such as the exploration of pyrrolo[3,2-b]carbazoles, demonstrate the potential of these molecules in creating new materials with specific electronic or optical properties (Chunchatprasert, Rao, & Shannon, 1992).
Safety and Hazards
Propriétés
IUPAC Name |
5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-6-4-10(15-11(6)12(16)17)7-2-3-8(13)9(14)5-7/h2-5,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTNRANMULZGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC(=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2591758.png)
![2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2591760.png)
![ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591762.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2591764.png)

![1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2591767.png)





![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide](/img/structure/B2591778.png)
![2-[[2-[[4-(Aminomethyl)phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B2591779.png)